molecular formula C3H4Br2 B3423817 1,3-Dibromo-1-propene CAS No. 32121-07-6

1,3-Dibromo-1-propene

Cat. No. B3423817
CAS RN: 32121-07-6
M. Wt: 199.87 g/mol
InChI Key: JWQMKMSVOYQICF-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dibromo-1-propene is a synthetic building block . It is a mixture of cis and trans isomers . The molecular formula is BrCH2CH=CHBr .


Synthesis Analysis

1,3-Dibromo-1-propene can be prepared by the cyclotetramerization of 1,2-bis (3-phenyl-2-propenethio) maleonitrile . It has also been used in the preparation of 3-bromo-3-phenoxy-1-palladacyclobutane .


Molecular Structure Analysis

The molecular formula of 1,3-Dibromo-1-propene is C3H4Br2 . The average mass is 199.872 Da and the monoisotopic mass is 197.867966 Da .


Chemical Reactions Analysis

1,3-Dibromo-1-propene undergoes reduction catalyzed by electrogenerated solution-phase nickel (I) salen and nickel (I) salen confined in a polymer film on the surface of a carbon electrode to afford cyclopropane and propylene, respectively .


Physical And Chemical Properties Analysis

1,3-Dibromo-1-propene has a density of 2.0±0.1 g/cm3 . Its boiling point is 155.5±0.0 °C at 760 mmHg . The vapour pressure is 3.9±0.2 mmHg at 25°C . The flash point is 26.7±0.0 °C .

Scientific Research Applications

Synthetic Building Block

1,3-Dibromo-1-propene is a synthetic building block used in various chemical reactions .

Preparation of 3-Bromo-3-Phenoxy-1-Palladacyclobutane

This compound has been used in the preparation of 3-bromo-3-phenoxy-1-palladacyclobutane . This is a specific type of organopalladium compound that can be used in various chemical reactions.

Preparation of C3-Bridged Compounds

1,3-Dibromo-1-propene is used to prepare C3-bridged compounds through C-N coupling reactions . These types of compounds have a wide range of applications in organic chemistry.

Preparation of 2,3,4,5-Tetrahydro-7,7-Diphenylimidazo-[2,1-b]-Thiazine-6 (7H)-One

This compound is used in the preparation of 2,3,4,5-tetrahydro-7,7-diphenylimidazo-[2,1-b]-thiazine-6 (7H)-one by reacting with potassium salt of 5,5-diphenyl-2-thiohydantoin . This is a specific type of heterocyclic compound that can be used in various chemical reactions.

Mechanism of Action

Target of Action

1,3-Dibromo-1-propene is a synthetic building block used in organic synthesis to form C3-bridged compounds . It primarily targets the carbon-carbon double bonds in organic compounds during its reactions .

Mode of Action

The compound undergoes reduction catalyzed by electrogenerated solution-phase nickel (I) salen and nickel (I) salen confined in a polymer film on the surface of a carbon electrode . This interaction results in the formation of cyclopropane and propylene .

Biochemical Pathways

It’s known that the compound can participate in c-n coupling reactions , which are crucial in the formation of many organic compounds.

Pharmacokinetics

A study conducted in 1981 examined the metabolism of 1,3-dibromopropane, a closely related compound . The study found that 1,3-dibromopropane could react with glutathione (GSH) after administration, leading to the formation of 1-bromo-3-propyl-S-glutathione . This compound ultimately forms a urinary metabolite . These findings suggest that similar metabolic pathways might be involved in the metabolism of 1,3-Dibromo-1-propene.

Result of Action

The primary result of the action of 1,3-Dibromo-1-propene is the formation of cyclopropane and propylene . These compounds are important in various industrial and chemical processes.

Action Environment

The action, efficacy, and stability of 1,3-Dibromo-1-propene can be influenced by various environmental factors. For instance, it’s known that the compound decomposes when exposed to heat for a long time . Moreover, the compound’s reactivity can be affected by the presence of other substances in the reaction environment. For example, the presence of a nickel (I) salen catalyst is necessary for the compound to undergo reduction .

Safety and Hazards

1,3-Dibromo-1-propene is classified as a flammable liquid and vapour. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid inhalation of vapour or mist, and keep away from sources of ignition .

properties

IUPAC Name

(E)-1,3-dibromoprop-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4Br2/c4-2-1-3-5/h1-2H,3H2/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWQMKMSVOYQICF-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=CBr)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(/C=C/Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4Br2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.87 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

627-15-6, 32121-07-6
Record name 1,3-Dibromo-1-propene, mixture of cis and trans
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (1E)-1,3-dibromoprop-1-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Dibromo-1-propene
Reactant of Route 2
Reactant of Route 2
1,3-Dibromo-1-propene
Reactant of Route 3
1,3-Dibromo-1-propene
Reactant of Route 4
1,3-Dibromo-1-propene
Reactant of Route 5
1,3-Dibromo-1-propene
Reactant of Route 6
1,3-Dibromo-1-propene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.